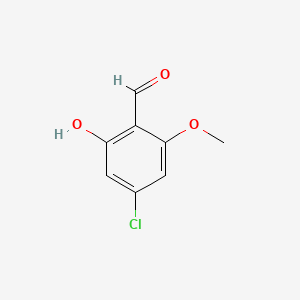

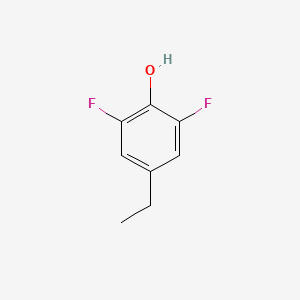

4-Ethyl-2,6-difluorophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-2,6-difluorophenol is a chemical compound with the molecular formula C8H8F2O . It is a derivative of phenol, where two hydrogen atoms in the phenol molecule are replaced by fluorine atoms and one hydrogen atom in the phenol ring is replaced by an ethyl group .

Physical And Chemical Properties Analysis

4-Ethyl-2,6-difluorophenol has a molecular weight of 158.145 . It has a boiling point of 167.0±35.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm3 .Scientific Research Applications

Fluorinated Compounds in Material Science

- Enhancing Conductivity of Materials : Modified 3,4-ethylenedioxythiophene, a compound related to 4-Ethyl-2,6-difluorophenol, has been employed to significantly reduce the dark current of polymer photodetectors without notably decreasing photovoltaic properties. This demonstrates the potential of fluorinated compounds in improving the sensitivity of photodetectors and possibly other optoelectronic devices (Zhang et al., 2015).

Organic Chemistry and Synthesis

- Novel Organic Reactions : The research explores the synthesis of complex organic structures, such as cobaltacyclobutenone and transformations of cyclopropenone derivatives, which indicate the intricate roles fluorinated compounds can play in organic synthesis and the development of new reaction pathways (Foerstner et al., 2000).

Environmental Science

- Pollutant Analysis and Partitioning : Studies on perfluoroalkyl sulfonamides (PFASs) have connected indoor sources of these chemicals to potential transport in air, underlining the environmental impact of fluorinated compounds. This research could suggest a framework for investigating the environmental behavior and risks associated with 4-Ethyl-2,6-difluorophenol and similar substances (Shoeib et al., 2004).

Photophysics and Electrochemistry

- Photophysical Properties : Amphoteric cruciforms with unique photophysical properties have been developed, showcasing the potential of fluorinated compounds in sensor applications for detecting metal cations and amines. This highlights the versatility of fluorinated compounds in developing materials with unique electronic and optical properties (McGrier et al., 2011).

properties

IUPAC Name |

4-ethyl-2,6-difluorophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4,11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHUJLNUXPLXCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)F)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-2,6-difluorophenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2994597.png)

![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2994598.png)

![2-Chloro-1-[(1S,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine]-1'-yl]ethanone](/img/structure/B2994599.png)

![4-methoxy-N-[2-(3-methoxypropylsulfamoyl)ethyl]benzamide](/img/structure/B2994601.png)

![3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2994605.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2994607.png)

![4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid](/img/structure/B2994609.png)

![methyl 4-({[2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B2994610.png)